molecular formula C22H18N4O3S2 B15100134 Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]-

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]-

Cat. No.: B15100134
M. Wt: 450.5 g/mol
InChI Key: PRANHFDJJCEQIA-UHFFFAOYSA-N
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Description

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound that features a unique combination of functional groups, including an acetamide, dibenzofuran, thienyl, and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dibenzofuran Moiety: Starting with a suitable dibenzofuran precursor, methoxylation is achieved using methanol and a strong acid catalyst.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving a thienyl-substituted hydrazine and an appropriate nitrile.

    Coupling Reactions: The dibenzofuran and triazole intermediates are coupled using a thioether linkage, facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Acetamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thienyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioether linkage, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thioethers.

Scientific Research Applications

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can result in inhibition or activation of the target, leading to various biological effects.

Comparison with Similar Compounds

    Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]thio]-: Similar structure but with a furan ring instead of a thienyl ring.

    Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-YL]thio]-: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness: The presence of the thienyl ring in Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]thio]- imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H18N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H18N4O3S2/c1-26-21(19-8-5-9-30-19)24-25-22(26)31-12-20(27)23-15-11-17-14(10-18(15)28-2)13-6-3-4-7-16(13)29-17/h3-11H,12H2,1-2H3,(H,23,27)

InChI Key

PRANHFDJJCEQIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=CS5

Origin of Product

United States

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